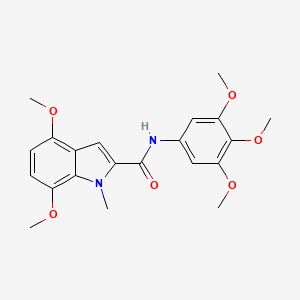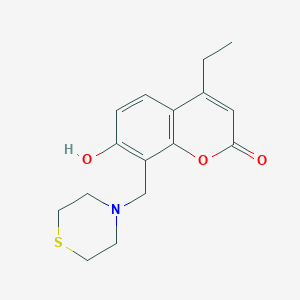
4,7-dimethoxy-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-dimethoxy-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the indole class of chemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Functionalization: The indole core is then functionalized with methoxy groups at positions 4 and 7, and a methyl group at position 1.
Amide Formation: The final step involves the formation of the carboxamide group by reacting the functionalized indole with 3,4,5-trimethoxyaniline under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
4,7-dimethoxy-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4,7-dimethoxy-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide: Lacks the trimethoxyphenyl group.
1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide: Lacks the methoxy groups at positions 4 and 7.
4,7-dimethoxy-1H-indole-2-carboxamide: Lacks the methyl and trimethoxyphenyl groups.
Uniqueness
4,7-dimethoxy-1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C21H24N2O6 |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
4,7-dimethoxy-1-methyl-N-(3,4,5-trimethoxyphenyl)indole-2-carboxamide |
InChI |
InChI=1S/C21H24N2O6/c1-23-14(11-13-15(25-2)7-8-16(26-3)19(13)23)21(24)22-12-9-17(27-4)20(29-6)18(10-12)28-5/h7-11H,1-6H3,(H,22,24) |
Clave InChI |
VFBLGLOTOHTVFL-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-alanine](/img/structure/B11003264.png)
![N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-leucine](/img/structure/B11003268.png)
![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-alanine](/img/structure/B11003274.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-6-carboxamide](/img/structure/B11003277.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B11003282.png)
![N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11003290.png)
![N~1~-(2-oxo-2H-chromen-6-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B11003294.png)

![N-{3-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]phenyl}-1H-indazole-3-carboxamide](/img/structure/B11003331.png)
![N-[2-(1H-pyrrol-1-yl)ethyl]-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B11003332.png)
![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-methoxyphenyl)glycinamide](/img/structure/B11003333.png)
![N-[(2S)-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxopropan-2-yl]-1H-indole-2-carboxamide](/img/structure/B11003336.png)
![N-[4-(acetylamino)phenyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B11003340.png)
![N-[1-(4-methoxyphenyl)-2-methylpropyl]-4-[2-(pyridin-4-yl)ethyl]piperazine-1-carboxamide](/img/structure/B11003345.png)
